3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

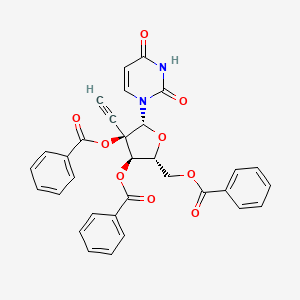

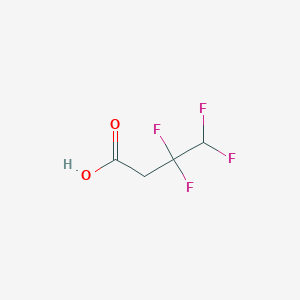

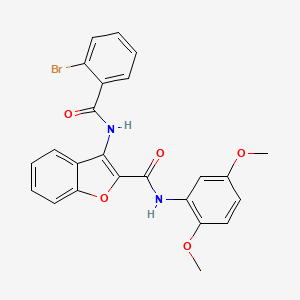

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is a chemical compound with the CAS No. 2060035-46-1 . It is used for research purposes .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which are related to 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride, has been described in the literature . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis

The molecular formula of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is C10H12ClNO . The molecular weight is 197.66 .Chemical Reactions Analysis

The chemical reactions of 1,2,3,4-tetrahydroisoquinoline analogs, which are related to 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride, have been described in the literature . For example, reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol gives trans-decahydroquinolines .Wissenschaftliche Forschungsanwendungen

Neurochemical Interactions and Metabolism

- The molecular segments of apomorphine, including 1-(3',4'-dihydroxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline and 2-methyl-1,2,3,4-tetrahydroisoquinoline, have been found to exhibit cholinergic effects, as opposed to dopaminergic effects. These effects were blocked in atropine-pretreated animals, indicating interactions with cholinergic receptors (Ginos et al., 1975).

- A study confirmed that salsolinol, a cyclized dopamine/acetaldehyde derivative, is majorly O-methylated in vivo on the hydroxyl situated “para” in the parent dopamine molecule, indicating specific metabolic pathways in the brain (Origitano & Collins, 1980).

Potential Therapeutic Applications

- 2-Methyl-1,2,3,4-tetrahydroisoquinoline showed potential as an endogenous or environmental factor that induces parkinsonism, as it reduced the number of tyrosine hydroxylase-immunoreactive cells in specific brain regions of mice (Fukuda, 1994).

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline exhibited neuroprotective activity and was suggested to have potential as an endogenous regulator of dopaminergic activity. It showed efficacy in treating conditions like schizophrenia in animal tests, indicating its antipsychotic-like efficacy (Pietraszek et al., 2009).

- Another study on 1-Methyl-1,2,3,4-tetrahydroisoquinoline highlighted its significant antidepressant-like effect and neuroprotective, antioxidant effects. This compound might be beneficial for depression therapy due to its favorable absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile (Możdżeń et al., 2019).

Pharmacological Properties

- A novel anticonvulsant agent containing a tetrahydroisoquinoline skeleton was synthesized and evaluated, showing high potency comparable to known anticonvulsants. This study suggests the potential of tetrahydroisoquinolines as anticonvulsant agents (Gitto et al., 2006).

- Compound 4, a tetrahydroisoquinoline identified in Mucuna pruriens, showed in vitro pharmacological profile and in vivo effects in two animal models of Parkinson's disease. It inhibits catechol-O-methyltransferase (COMT) and enhances the effect of L-DOPA in Parkinson's disease models, validating the traditional use of M. pruriens for Parkinson's disease treatment (Parrales-Macias et al., 2022).

Wirkmechanismus

Target of Action

It is known that tetrahydroisoquinoline (thiq) derivatives, a class to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

THIQ derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . More research is needed to elucidate the specific interactions of this compound.

Biochemical Pathways

THIQ derivatives are known to influence a variety of pathways, particularly those related to infective pathogens and neurodegenerative disorders .

Result of Action

As a THIQ derivative, it is expected to exert diverse biological activities, but specific effects would depend on the compound’s interaction with its targets .

Eigenschaften

IUPAC Name |

3-methyl-6,7-dihydro-5H-isoquinolin-8-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-7-5-8-3-2-4-10(12)9(8)6-11-7;/h5-6H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBARTVPLSYEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=O)CCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2365488.png)

![N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N''-(3-pyridinylmethyl)oxamide](/img/structure/B2365497.png)

![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2365503.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2365504.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide](/img/structure/B2365505.png)